アセチルサリチル酸無水物

概要

説明

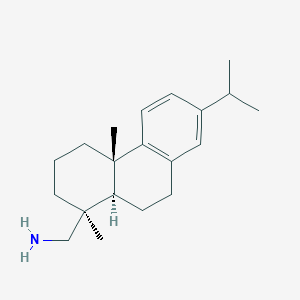

コレカルシフェロールは、日光の紫外線Bに皮膚がさらされると自然に合成され、脂肪分の多い魚、卵黄、レバーなどの食事からも摂取することができます . コレカルシフェロールは、骨の成長、免疫機能、カルシウムとリンの代謝調節に不可欠です .

2. 製法

合成ルートと反応条件: コレカルシフェロールは、皮膚に含まれる7-デヒドロコレステロールの光化学変換により合成できます。 このプロセスには、7-デヒドロコレステロールを紫外線Bにさらし、プレビタミンD3を生成し、それを熱的に異性化してコレカルシフェロールを生成することが含まれます .

工業生産方法: コレカルシフェロールの工業生産は、通常、羊毛から得られるラノリンからの7-デヒドロコレステロールの抽出を伴います。抽出された7-デヒドロコレステロールは、その後、紫外線B照射にさらされてコレカルシフェロールが生成されます。 この方法は、最終製品の収率と純度が高いことを保証します .

科学的研究の応用

Vitamin D3 has a wide range of scientific research applications across various fields:

作用機序

コレカルシフェロールは、ビタミンD受容体を通じてその効果を発揮します。ビタミンD受容体は、カルシウムとリンの代謝に関与するさまざまな遺伝子の発現を調節する核内受容体です。 受容体に結合すると、コレカルシフェロールはレチノイドX受容体と複合体を形成し、それがDNAのビタミンD応答エレメントに結合して、標的遺伝子の転写を調節します . このプロセスは、腸でのカルシウム吸収を強化し、骨の石灰化を促進し、免疫機能を調節します .

6. 類似の化合物との比較

コレカルシフェロールは、ビタミンDの別の形態であるビタミンD2(エルゴカルシフェロール)と比較されることがよくあります。 両方の化合物はビタミンDレベルを上昇させるのに効果的ですが、コレカルシフェロールはより強力で、体内の半減期が長くなっています . これは、コレカルシフェロールが時間の経過とともに適切なビタミンDレベルを維持するのにより効果的であることを意味します .

類似の化合物:

ビタミンD2(エルゴカルシフェロール): 植物源と強化食品に見られます。

1,25-ジヒドロキシビタミンD3(カルシトリオール): ビタミンD3の活性型。

25-ヒドロキシビタミンD3(カルシフェジオール): ビタミンD3の主要な循環形態.

コレカルシフェロールは、皮膚で合成できるという独特の能力と、ビタミンD2に比べて強力であるため、サプリメントと治療の使用に適しています .

生化学分析

Biochemical Properties

Acetylsalicylic anhydride interacts with various enzymes and proteins in the body. It binds to and acetylates serine residues in the active site of cyclooxygenase enzymes, leading to reduced production of prostaglandin . This in turn mediates the effect of reduced inflammation and pain in affected tissues .

Cellular Effects

Acetylsalicylic anhydride has a direct impact on various types of cells and cellular processes. It disrupts the production of prostaglandins throughout the body by targeting cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . This leads to a reduction in inflammation, pain, and fever .

Molecular Mechanism

The molecular mechanism of action of acetylsalicylic anhydride involves the inhibition of the cyclooxygenase (COX) enzymes. Acetylsalicylic anhydride acetylates the serine residue in the active site of the COX enzymes, which leads to a decrease in the production of prostaglandins . This results in the anti-inflammatory and analgesic effects of acetylsalicylic anhydride .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of acetylsalicylic anhydride change over time. It is rapidly de-acetylated by esterases in human plasma, transforming into its primary metabolite, salicylic acid . This rapid transformation means that acetylsalicylic anhydride has a very short half-life .

Dosage Effects in Animal Models

In animal models, the effects of acetylsalicylic anhydride vary with different dosages. For example, in a study on mice, it was found that acetylsalicylic anhydride directly inhibits various human endometrial stem cell functions related to regenerative capacity . These effects were observed in autophagy-competent mice but not in two different models of genetic autophagy deficiency .

Metabolic Pathways

Acetylsalicylic anhydride is involved in several metabolic pathways. It is hydrolyzed in the plasma to salicylic acid . This metabolism occurs primarily by hepatic conjugation with glycin or glucuronic acid, each involving different metabolic pathways .

Transport and Distribution

Acetylsalicylic anhydride is transported and distributed within cells and tissues. It is absorbed rapidly from the stomach and intestine by passive diffusion . Once inside the cells, it undergoes a hydrolysis reaction, where acetylsalicylic anhydride reacts with water to break the ester bond and produce salicylic acid and acetic acid .

Subcellular Localization

It is known that acetylsalicylic anhydride and its metabolites can be found in various compartments within the cell due to their ability to pass through biological membranes .

準備方法

Synthetic Routes and Reaction Conditions: Vitamin D3 can be synthesized through the photochemical conversion of 7-dehydrocholesterol, a compound found in the skin. This process involves the exposure of 7-dehydrocholesterol to ultraviolet B radiation, resulting in the formation of previtamin D3, which is then thermally isomerized to vitamin D3 .

Industrial Production Methods: Industrial production of vitamin D3 typically involves the extraction of 7-dehydrocholesterol from lanolin, a substance derived from sheep wool. The extracted 7-dehydrocholesterol is then subjected to ultraviolet B irradiation to produce vitamin D3. This method ensures a high yield and purity of the final product .

化学反応の分析

反応の種類: コレカルシフェロールは、酸化、還元、異性化など、いくつかの化学反応を受けます。 主な反応の1つは、肝臓でのコレカルシフェロールのヒドロキシル化により25-ヒドロキシビタミンD3を生成し、これはさらに腎臓でヒドロキシル化されて生物学的に活性な形態である1,25-ジヒドロキシビタミンD3を生成します .

一般的な試薬と条件:

酸化: コレカルシフェロールは、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

生成される主な生成物:

1,25-ジヒドロキシビタミンD3: カルシウムとリンの恒常性に重要な役割を果たす、ビタミンD3の活性型。

1-ヒドロキシビタミンD3および1-ケト-ビタミンD3: 熱反応と酸化反応中に生成される分解生成物.

4. 科学研究への応用

コレカルシフェロールは、さまざまな分野で幅広い科学研究への応用があります。

類似化合物との比較

Vitamin D2 (Ergocalciferol): Found in plant sources and fortified foods.

1,25-Dihydroxyvitamin D3 (Calcitriol): The active form of vitamin D3.

25-Hydroxyvitamin D3 (Calcifediol): The primary circulating form of vitamin D3.

Vitamin D3’s unique ability to be synthesized in the skin and its higher potency compared to vitamin D2 make it a preferred choice for supplementation and therapeutic use .

特性

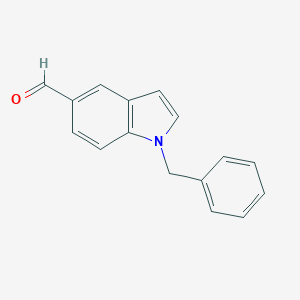

IUPAC Name |

(2-acetyloxybenzoyl) 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-11(19)23-15-9-5-3-7-13(15)17(21)25-18(22)14-8-4-6-10-16(14)24-12(2)20/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWXYINGQXLWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163416 | |

| Record name | Acetylsalicylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1466-82-6 | |

| Record name | Acetylsalicylic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1466-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylsalicylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylsalicylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylsalicylic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylsalicylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetoxybenzoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPIRIN ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIA5Z82RHB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-[[3-(4-fluorophenyl)-3,4-dihydro-4-oxo-2-quinazolinyl]methyl]urea](/img/structure/B24166.png)